An In-depth Technical Guide to 2,3,5-Trichloro-1,4-benzoquinone: Properties, Synthesis, and Biological Activity
An In-depth Technical Guide to 2,3,5-Trichloro-1,4-benzoquinone: Properties, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,3,5-trichloro-1,4-benzoquinone, a halogenated aromatic compound of interest in various chemical and biological research fields. This document details its chemical and physical properties, provides insights into its synthesis and reactivity, and explores its potential biological activities, including its role as a potential modulator of cellular signaling pathways. The information is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.
Chemical and Physical Properties
2,3,5-Trichloro-1,4-benzoquinone, with the CAS number 634-85-5 , is a yellow crystalline solid. Its fundamental structure consists of a six-membered carbon ring (a cyclohexadiene-1,4-dione) with two ketone groups at opposite ends (positions 1 and 4) and three chlorine atoms attached to the ring at positions 2, 3, and 5.[1] The presence of electronegative chlorine atoms and the conjugated diketone system are key to its chemical reactivity.[1]
Quantitative Data
The key physical and chemical properties of 2,3,5-trichloro-1,4-benzoquinone are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 634-85-5 | [1][2][3] |
| Molecular Formula | C₆HCl₃O₂ | [2][3] |
| Molecular Weight | 211.43 g/mol | [3] |
| Melting Point | 169-170 °C | [4] |
| Boiling Point | 255.3 °C at 760 mmHg | [2] |
| Density | 1.69 g/cm³ | [2] |
| Flash Point | 105 °C | [2] |
| Appearance | Yellow crystalline solid | [2] |
| LogP | 1.95010 | [2] |
Synthesis and Reactivity
Halogenated benzoquinones are of considerable importance in modern chemical science due to their enhanced reactivity and biological activity compared to their non-halogenated forms.[1] This makes them valuable as building blocks in organic synthesis.[1]
Synthesis
The synthesis of 2,3,5-trichloro-1,4-benzoquinone can be achieved through the chlorination of 1,4-benzoquinone or its derivatives.[1] One specific method involves the oxidative demethylation of methoxy-substituted precursors, such as 2,3,5-trichloro-1,4-dimethoxybenzene, using boron tribromide in dichloromethane, which yields the compound in high purity.[1]
The following is a representative protocol for the synthesis of a chlorinated p-benzoquinone, which can be adapted for 2,3,5-trichloro-1,4-benzoquinone. This specific example details the preparation of 2,6-dichloro-1,4-benzoquinone from 2,4,6-trichlorophenol.
Materials:
-
2,4,6-Trichlorophenol
-
Methanol
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5% Dilute Nitric Acid
-
Oxygen Gas
-
1000 mL closed four-neck reaction flask
-
2000 mL sealed four-neck reaction flask
Procedure:
-
In a 1000 mL closed four-neck reaction flask, add 600 g of methanol and 197.5 g of 2,4,6-trichlorophenol. Stir the solution to dissolve the solid.
-
In a 2000 mL sealed four-neck reaction flask, add 200 mL of 5% dilute nitric acid.
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Begin to add the dissolved 2,4,6-trichlorophenol solution to the nitric acid solution.
-
Pass oxygen gas at 2 atm through the reaction mixture.
-
Maintain the reaction temperature at 20 °C and stir for 2 hours.
-
After the reaction is complete, the chlorinated-p-benzoquinone product is obtained by filtration.[4]
Synthesis workflow for a chlorinated p-benzoquinone.
Reactivity
The three electron-withdrawing chlorine atoms on the benzoquinone ring significantly increase its electron affinity, making it a stronger oxidizing agent compared to the parent 1,4-benzoquinone.[1] This enhanced electrophilicity makes the quinone ring susceptible to nucleophilic attack. The chlorine atoms can be sequentially replaced, providing a pathway to construct highly functionalized quinone systems.[1] These substitution reactions are fundamental for building complex molecular architectures, including precursors for antimicrobial and cytotoxic agents.[1]
Biological Activity and Potential Applications in Drug Development
While research specifically on 2,3,5-trichloro-1,4-benzoquinone is limited, the biological activities of related halogenated benzoquinones provide strong indications of its potential. Polyhalogenated benzoquinones have been noted for their inhibitory effects on certain enzymes.[1]
Cytotoxicity and Anticancer Potential
Tetrachloro-1,4-benzoquinone (TCBQ), a closely related compound, is known to be genotoxic and potentially carcinogenic.[3] As an electrophilic molecule, TCBQ can form adducts with deoxyguanosine in DNA, leading to genotoxic effects.[3] Studies have shown that TCBQ exhibits cell-type-specific effects on intracellular reactive oxygen species (ROS) production, apoptosis, and cytotoxicity in human breast cancer cells.[3] For instance, in MCF7 cells, TCBQ induced ROS reduction, apoptosis, and cytotoxicity.[3] This suggests that chlorinated benzoquinones could be explored for their potential as anticancer agents, with their efficacy likely depending on the specific cancer cell type.
The following is a general protocol for assessing the cytotoxicity of a compound like 2,3,5-trichloro-1,4-benzoquinone on a cancer cell line.
Materials:
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Cancer cell line of interest (e.g., MCF7, Sk-Br-3, MDA-MB-231)
-
Appropriate cell culture medium and supplements
-
96-well plates
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2,3,5-Trichloro-1,4-benzoquinone
-
DMSO (for dissolving the compound)
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Cytotoxicity detection reagent (e.g., MTT, CellTox™ Green)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of 2,3,5-trichloro-1,4-benzoquinone in DMSO. Perform serial dilutions of the stock solution in the cell culture medium to achieve the desired final concentrations. Replace the old medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
Cytotoxicity Measurement: Add the cytotoxicity detection reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration compared to the untreated control.
General workflow for a cytotoxicity assay.
Modulation of Signaling Pathways
The parent compound, 1,4-benzoquinone (BQ), has been shown to activate the ERK/MAPK signaling pathway through the production of reactive oxygen species (ROS) in HL-60 cells.[3] This activation leads to increased cell proliferation.[3] The mechanism involves BQ-induced ROS production, which in turn leads to the phosphorylation of ERK1/2 proteins.[3] Given that chlorinated benzoquinones are also strong oxidizing agents, it is plausible that 2,3,5-trichloro-1,4-benzoquinone could exert its biological effects through a similar ROS-mediated activation of signaling pathways like ERK/MAPK. Further research is needed to confirm this hypothesis for the trichlorinated derivative.
Proposed signaling pathway for 1,4-benzoquinone.
Conclusion
2,3,5-Trichloro-1,4-benzoquinone is a reactive halogenated quinone with potential for applications in organic synthesis and as a scaffold for the development of new therapeutic agents. Its physicochemical properties are well-defined, and several synthetic routes have been established. Based on the biological activities of related compounds, it is a promising candidate for further investigation into its cytotoxic effects on cancer cells and its ability to modulate key cellular signaling pathways. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the full potential of this intriguing molecule.
References
- 1. 2,3,5-Trichloro-1,4-benzoquinone | 634-85-5 | Benchchem [benchchem.com]
- 2. 2,3-Dichloro-1,4-benzoquinone synthesis - chemicalbook [chemicalbook.com]
- 3. Benzoquinone activates the ERK/MAPK signaling pathway via ROS production in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2,6-DICHLORO-1,4-BENZOQUINONE synthesis - chemicalbook [chemicalbook.com]
